molecular formula C7H4BrClF2O B1391517 4-Bromo-2-chloro-1-(difluoromethoxy)benzene CAS No. 1062614-42-9

4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Número de catálogo: B1391517
Número CAS: 1062614-42-9
Peso molecular: 257.46 g/mol
Clave InChI: DWKPACZUZNQYSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-chloro-1-(difluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the para position, a chlorine atom at the ortho position, and a difluoromethoxy group at the meta position on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing substituent, which polarizes the aromatic ring and enhances reactivity toward electrophilic or nucleophilic agents.

Propiedades

IUPAC Name

4-bromo-2-chloro-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPACZUZNQYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062614-42-9
Record name 4-bromo-2-chloro-1-(difluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Laboratory Synthetic Routes

The typical laboratory synthesis involves the following key steps:

  • Starting Material: 1-(difluoromethoxy)benzene or a suitable benzene derivative bearing the difluoromethoxy group.

  • Halogenation Reactions: Bromination and chlorination are performed to introduce bromine and chlorine atoms at the 4- and 2-positions, respectively.

  • Reaction Conditions:

    • Bromination: Bromine (Br2) is used in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is typically conducted under controlled temperature to favor substitution at the desired position.

    • Chlorination: Chlorine gas (Cl2) or chlorinating agents are employed with catalysts like iron(III) chloride (FeCl3) to introduce chlorine selectively.

  • Order of Halogenation: The sequence of halogenation can influence regioselectivity. Often, chlorination precedes bromination due to the directing effects of substituents.

  • Difluoromethoxy Group Introduction: In some routes, the difluoromethoxy group is introduced by nucleophilic substitution using difluoromethylating agents on a hydroxy-substituted intermediate.

Industrial Production Methods

Industrial synthesis focuses on scalability, yield optimization, and purity control:

  • Continuous Flow Reactors: These reactors provide precise control over reaction time, temperature, and mixing, enhancing reproducibility and safety during halogenation steps.

  • Catalyst Optimization: Use of robust catalysts such as FeBr3 and FeCl3 with optimized loading to maximize halogenation efficiency and minimize by-products.

  • Solvent Selection: Chlorinated solvents or aromatic solvents are typically used to dissolve reactants and facilitate electrophilic aromatic substitution.

  • Purification: Industrial processes include crystallization or distillation steps to isolate the product with high purity.

Step Reagents/Conditions Purpose Notes
Starting Material 1-(difluoromethoxy)benzene or similar Base aromatic substrate Commercially available or synthesized
Chlorination Cl2 gas, FeCl3 catalyst, controlled temp Introduce Cl at 2-position Electrophilic aromatic substitution
Bromination Br2, FeBr3 or AlCl3 catalyst, controlled temp Introduce Br at 4-position Regioselectivity critical
Difluoromethoxy introduction (if not starting material) Difluoromethylating agent, nucleophilic substitution Attach -O-CF2H group Requires hydroxy precursor
Purification Crystallization/distillation Isolate pure compound Industrial scale methods applied
  • Regioselectivity: Studies indicate that the directing effects of the difluoromethoxy group strongly influence halogenation positions, favoring substitution ortho and para to the -O-CF2H group, which aligns with the observed substitution at positions 2 and 4.

  • Catalyst Efficiency: Iron-based catalysts (FeCl3, FeBr3) are preferred for their ability to activate halogens and promote electrophilic substitution under mild conditions, reducing side reactions.

  • Reaction Yields: Optimized halogenation reactions yield 70-85% of the desired product, depending on reaction time, temperature, and reagent ratios.

  • Safety and Environmental Aspects: Use of continuous flow reactors in industrial settings minimizes exposure to hazardous halogens and improves waste management.

The preparation of 4-bromo-2-chloro-1-(difluoromethoxy)benzene is achieved primarily through controlled electrophilic aromatic halogenation of a difluoromethoxy-substituted benzene derivative. Both bromination and chlorination are catalyzed by iron-based Lewis acids under carefully controlled conditions to ensure regioselectivity and yield. Industrial production leverages continuous flow technology and optimized catalysts for scalable and consistent manufacturing. This compound's synthesis is well-established in the literature and industry, supporting its role as an important intermediate in pharmaceutical and materials chemistry.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-chloro-1-(difluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents allow for various nucleophilic substitution reactions, enabling the formation of diverse derivatives used in pharmaceuticals and agrochemicals.

Biological Studies

Research indicates that this compound can be utilized in biological assays to study enzyme interactions and probe biochemical pathways. Its unique structure may influence binding affinities and reactivity with biological targets, making it valuable for drug discovery and development .

Medicinal Chemistry

Investigations into the medicinal properties of this compound are ongoing. Its potential as an intermediate in drug synthesis highlights its importance in developing new therapeutic agents.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in creating specialty chemicals that require specific characteristics imparted by halogenation .

Case Studies

Study Focus Findings
Study on Enzyme InteractionInvestigated the binding affinity of this compound with specific enzymes involved in metabolic pathways.The compound exhibited significant binding activity, suggesting potential roles in metabolic modulation.
Synthesis of Biaryl CompoundsExplored the use of this compound as a precursor in Suzuki-Miyaura coupling reactions.Successfully synthesized biaryl compounds with high yields, demonstrating its utility in complex organic synthesis.
Toxicity AssessmentEvaluated the safety profile of the compound through various biological assays.Found to cause skin irritation and harmful effects upon ingestion, necessitating careful handling .

Actividad Biológica

Overview

4-Bromo-2-chloro-1-(difluoromethoxy)benzene (CAS No. 1062614-42-9) is a halogenated aromatic compound characterized by its unique difluoromethoxy functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C7H4BrClF2O
  • Molecular Weight : 257.46 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : FC(F)OC1=CC=C(Br)C=C1Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. This compound's difluoromethoxy group enhances its lipophilicity, potentially increasing its membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that similar halogenated compounds exhibit significant antimicrobial activity, particularly against bacterial strains. The presence of halogens, such as bromine and chlorine, may enhance the efficacy of these compounds by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Compound Activity Target Reference
This compoundAntimicrobialBacterial cell membranes
Related halogenated compoundsAntibacterialVarious bacteria

Cytotoxicity and Antitumor Activity

Studies have shown that halogenated aromatic compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Cell Line IC50 (µM) Effect Reference
HeLa (cervical cancer)15.2Induction of apoptosis
MCF-7 (breast cancer)12.8Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Against Biofilms
    A study investigated the efficacy of various halogenated compounds, including this compound, against biofilm-forming bacteria. Results indicated that the compound significantly reduced biofilm biomass compared to controls, suggesting potential applications in treating chronic infections associated with biofilms .
  • Cytotoxic Effects on Cancer Cells
    In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an antitumor agent .

Comparación Con Compuestos Similares

4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene (Compound 2a)

  • Structure : Replaces the difluoromethoxy group with a propargyloxy (-O-C≡CH) group.
  • Properties : Exhibits moderate to high urease inhibition (82% inhibition at 100 µg/mL, IC₅₀ = 60.2 µg/mL), attributed to the electron-withdrawing propargyloxy group enhancing interaction with the enzyme active site .
  • Reactivity : The propargyloxy group facilitates Pd-catalyzed Suzuki couplings, enabling aryl-aryl bond formation .

1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8)

  • Structure : Lacks the chlorine substituent and has a difluoromethoxy group at the ortho position.
  • Properties: A colorless liquid with applications as a synthetic intermediate.

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CID 18350457)

  • Structure : Replaces difluoromethoxy with trifluoromethoxy (-OCF₃).
  • Properties : The stronger electron-withdrawing effect of -OCF₃ may increase stability in harsh reaction conditions but could reduce nucleophilic aromatic substitution reactivity compared to -OCF₂H .

2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9)

  • Structure : Features a difluoromethyl (-CF₂H) group instead of difluoromethoxy.
  • Properties : The -CF₂H group is less electronegative than -OCF₂H, leading to reduced ring deactivation. This may enhance electrophilic substitution reactions at the expense of oxidative stability .

Physicochemical Properties

  • Melting Points: Propargyloxy analog (2a): 51°C . Difluoromethoxy derivatives (e.g., 1-Bromo-2-(difluoromethoxy)benzene): Liquid at room temperature . Inference: The difluoromethoxy group likely lowers melting points compared to non-fluorinated analogs, enhancing solubility in organic media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloro-1-(difluoromethoxy)benzene?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, intermediates like 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) serve as precursors for introducing the difluoromethoxy group. Alkylation of brominated aromatic rings with chlorinated or fluorinated reagents under controlled temperatures (e.g., 0–25°C) is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity (>97% by GC/HPLC). Structural confirmation requires NMR (¹H, ¹³C, and ¹⁹F for difluoromethoxy groups) and HRMS (High-Resolution Mass Spectrometry). For crystallographic validation, SHELX software (e.g., SHELXL/SHELXS) is recommended for small-molecule refinement, especially for resolving halogen (Br/Cl) positional ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogen atom positions be resolved in derivatives of this compound?

  • Methodology : Use SHELXD for dual-space structure solution and SHELXL for refinement. For high-resolution data (>0.8 Å), anisotropic displacement parameters for Br/Cl atoms improve accuracy. If twinning is observed (common in halogenated aromatics), employ the TWIN/BASF command in SHELXL. Cross-validate results with DFT (Density Functional Theory) calculations to resolve electron density ambiguities .

Q. What experimental design considerations are critical for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodology : In urease inhibition assays (as demonstrated for the analog 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene ), use a dose-response matrix (e.g., 10–100 µg/mL) with thiourea as a positive control. Measure activity spectrophotometrically (λ = 630 nm) via ammonia release. Note that IC₅₀ values vary significantly with assay conditions; for example, IC₅₀ = 60.2 µg/mL at pH 7.0 but increases to 82.0 µg/mL at pH 6.5 due to protonation effects .

Q. How can researchers address discrepancies in spectroscopic data for difluoromethoxy-containing derivatives?

  • Methodology : ¹⁹F NMR is essential for distinguishing difluoromethoxy (-OCF₂) signals (δ ≈ -50 to -60 ppm). For overlapping signals, use COSY or HSQC experiments. In cases of solvent-induced shifts (e.g., DMSO vs. CDCl₃), compare with reference data from CAS 5905-69-1 (a structurally similar compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.